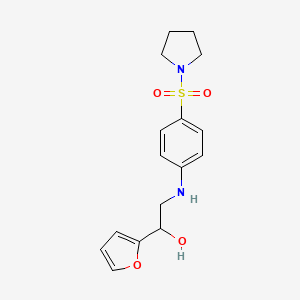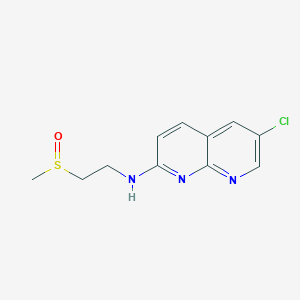![molecular formula C13H16N4O2 B7417175 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417175.png)
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and an oxolane moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The oxolane moiety is then introduced via an etherification reaction, where an oxolane derivative reacts with an appropriate halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The oxolane moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoxaline: Another triazole derivative with similar structural features but different biological activities.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A related compound with a bis-triazole motif, used in coordination chemistry and materials science.
Uniqueness
4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is unique due to its specific combination of a triazole ring, pyridine ring, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-4-14-5-2-11(1)13-9-17(16-15-13)6-8-19-12-3-7-18-10-12/h1-2,4-5,9,12H,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICIJNIOPMKMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one](/img/structure/B7417112.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
![5-(3-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7417137.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
![N-[3-[(5-tert-butyl-2-methylfuran-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7417151.png)
![3-Fluoro-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417154.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-3-ethylpyrrolidine-1-carboxamide](/img/structure/B7417155.png)
![5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine](/img/structure/B7417161.png)
![3-Fluoro-4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417168.png)

![1-(5,6,7,8-Tetrahydroquinolin-3-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B7417185.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethanol](/img/structure/B7417188.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-1-phenylethanol](/img/structure/B7417190.png)
